

# M18: A Comparative Guide to Clinical Activity and Concentration

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Compound of Interest

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The designation "M18" can refer to two distinct therapeutic agents: the oral probiotic Streptococcus salivarius M18 and the investigational anti-cancer drug demcizumab (OMP-21M18). This guide provides a comparative analysis of the correlation between the concentration and clinical activity of each, tailored for researchers, scientists, and drug development professionals.

# Section 1: Streptococcus salivarius M18

Streptococcus salivarius M18 is a probiotic bacterium that primarily functions within the oral cavity to support dental health. As this probiotic is not systemically absorbed, its plasma concentration is not a relevant pharmacokinetic parameter. Instead, its clinical efficacy is correlated with its concentration and persistence in the saliva.

# Correlation of Salivary Concentration with Clinical Activity

Clinical studies have demonstrated a dose-dependent relationship between the administration of S. salivarius M18 and its colonization in the oral cavity, leading to measurable clinical benefits. Higher doses of S. salivarius M18 result in greater and more sustained salivary concentrations, which in turn are associated with improved oral health outcomes.

#### **Data Presentation**



Dose Administered	Salivary Concentration Outcome	Clinical Activity
1 million CFU/dose	Significant increase in salivary S. salivarius M18 levels.	Associated with a reduction in dental plaque and gingival bleeding.[1]
10 million CFU/dose	Significant increase in salivary S. salivarius M18 levels.[2]	Linked to a significant decrease in the counts of the cariogenic bacterium Streptococcus mutans.[3]
100 million CFU/dose	Significant increase in salivary S. salivarius M18 levels.[2]	Demonstrates a favorable impact on salivary pH and buffering capacity.[3]
1 billion CFU/dose	Higher levels of salivary persistence compared to lower doses.[4]	Potentially enhanced inhibition of oral pathogens due to increased bacteriocin production.[4]

### **Experimental Protocols**

Study on Salivary S. mutans in Children: A randomized clinical trial was conducted on 40 children aged 3-6 years. The experimental group received a lozenge containing S. salivarius M18 (BLIS M18) for 7 days, while the control group received a placebo. Unstimulated saliva samples were collected before and after the intervention to measure S. mutans counts, salivary pH, and buffering capacity.[3]

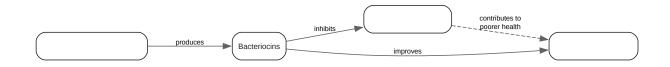
Dose-Dependent Colonization Study: A clinical trial involving healthy adults assessed the ability of a toothpaste containing S. salivarius M18 at different doses (1 million, 10 million, and 100 million CFU/dose) to establish the probiotic in the saliva. Saliva samples were analyzed to measure the change in S. salivarius M18 cell count from baseline.[2]

#### **Mechanism of Action**

S. salivarius M18 exerts its clinical effects through several mechanisms within the oral microbiome. A key mechanism is the production of bacteriocins, which are antimicrobial



peptides that inhibit the growth of pathogenic bacteria like Streptococcus mutans.



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Mechanism of S. salivarius M18 in the oral cavity.

# Section 2: Demcizumab (OMP-21M18)

Demcizumab (OMP-21M18) is a humanized monoclonal antibody that targets Delta-like ligand 4 (DLL4), a key component of the Notch signaling pathway. It has been investigated for the treatment of various solid tumors. In this context, plasma concentration is a critical parameter for assessing its pharmacokinetic and pharmacodynamic properties and their relation to clinical activity.

# Correlation of Plasma Concentration with Clinical Activity

Phase I and Ib clinical trials of demcizumab have established a relationship between the administered dose, which dictates the plasma concentration, and the observed clinical response. While specific plasma concentration thresholds for efficacy have not been fully defined, studies have shown that higher doses are associated with a greater likelihood of achieving disease stabilization or an objective tumor response. It has been noted that demcizumab treatment achieved concentrations exceeding those required to saturate DLL4 binding.[5]

#### **Data Presentation**



Dose and Schedule	Patient Population	Clinical Activity (Objective Tumor Response)
10 mg/kg every other week	Previously treated solid tumors	16 out of 25 (64%) evaluable patients had evidence of disease stabilization or response.[6][7]
5 mg/kg every 3 weeks (with chemotherapy)	Metastatic non-squamous NSCLC	Recommended Phase II dose based on safety and efficacy. [5]
Truncated dosing schedule (with chemotherapy)	Metastatic non-squamous NSCLC	1 complete response, 7 partial responses, 5 stable disease among 14 evaluable patients (93% clinical benefit rate).[8]
Continuous dosing (with chemotherapy)	Metastatic non-squamous NSCLC	1 complete response, 15 partial responses, 13 stable disease among 33 evaluable patients (88% clinical benefit rate).[9]

### **Experimental Protocols**

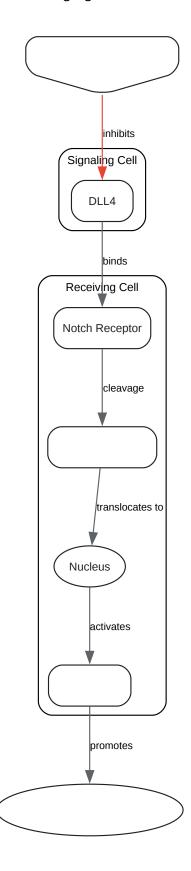
Phase I Dose-Escalation Study: A standard 3+3 dose-escalation design was used in patients with previously treated solid tumors. Demcizumab was administered at doses of 0.5, 1, 2.5, or 5 mg/kg weekly, or 2.5, 5, or 10 mg/kg every other week. The study evaluated safety, pharmacokinetics, and preliminary antitumor activity.[6][7]

Phase Ib Study in NSCLC (NCT01189968): This open-label, dose-escalation study enrolled 46 treatment-naive patients with metastatic non-squamous non-small cell lung cancer. Demcizumab was administered at 2.5, 5.0, and 7.5 mg/kg every 3 weeks in combination with standard doses of pemetrexed and carboplatin. The study assessed the maximum tolerated dose, safety, preliminary efficacy, and pharmacokinetics.[5]

## **Signaling Pathway and Experimental Workflow**



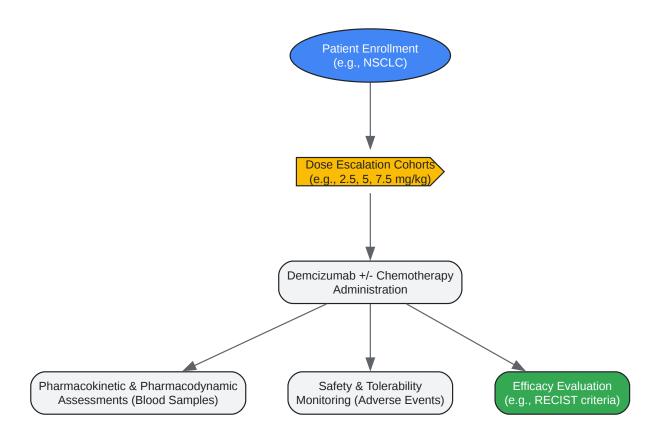
Demcizumab functions by inhibiting the DLL4-Notch signaling pathway, which is crucial for cancer stem cell maintenance and tumor angiogenesis.





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Demcizumab's inhibition of the DLL4-Notch pathway.



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Experimental workflow for a demcizumab clinical trial.

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### Validation & Comparative





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